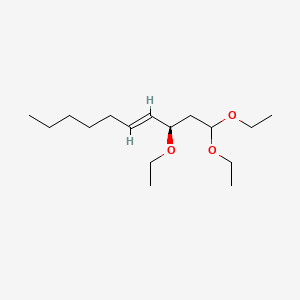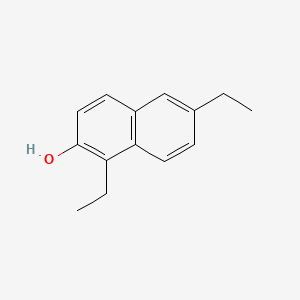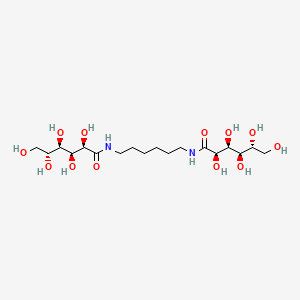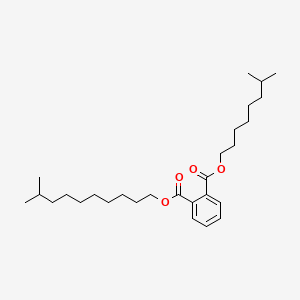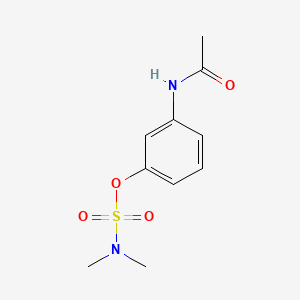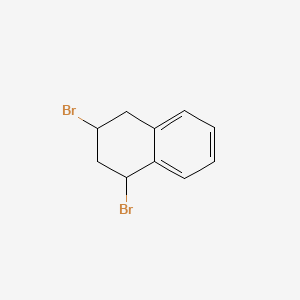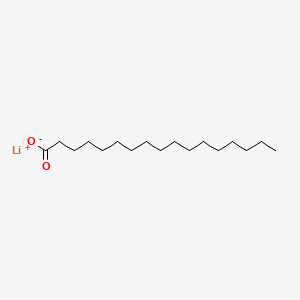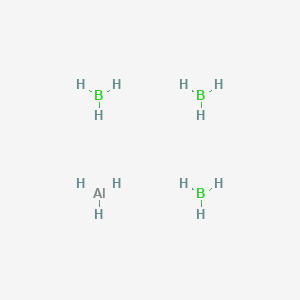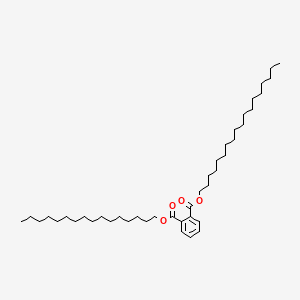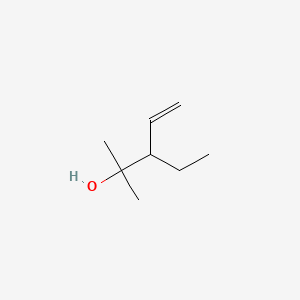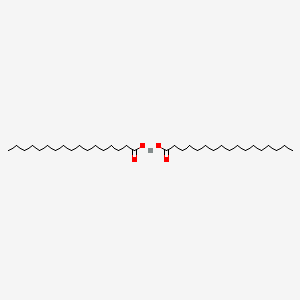
Neodymium(3+) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(3+) acrylate is a coordination compound formed by the interaction of neodymium ions (Nd^3+) with acrylate ligands. Neodymium is a rare-earth element known for its magnetic and catalytic properties, while acrylate is a derivative of acrylic acid, commonly used in polymer chemistry. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium(3+) acrylate can be synthesized through the reaction of neodymium salts, such as neodymium chloride (NdCl_3), with sodium acrylate (NaC_3H_3O_2) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where neodymium salts and acrylate ligands are mixed in controlled environments. The process may include steps such as purification, crystallization, and drying to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium(3+) acrylate can undergo various chemical reactions, including:
Coordination Reactions: Formation of complexes with other ligands.
Polymerization: Acting as a catalyst in the polymerization of acrylate monomers.
Substitution Reactions: Replacement of acrylate ligands with other anions or molecules.
Common Reagents and Conditions:
Oxidation and Reduction: this compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: Reagents such as phosphates, nitrates, or other carboxylates can be used to replace acrylate ligands.
Major Products Formed:
Polymeric Materials: When used as a catalyst, this compound can facilitate the formation of polyacrylate polymers.
Coordination Complexes: Various coordination complexes with different ligands can be synthesized.
Wissenschaftliche Forschungsanwendungen
Neodymium(3+) acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the synthesis of polyacrylates and other polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of neodymium(3+) acrylate involves its ability to coordinate with various ligands and catalyze polymerization reactions. The neodymium ion acts as a central metal atom, forming coordination bonds with acrylate ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical processes. The molecular targets and pathways involved include the interaction with monomers and other reactive species, facilitating the formation of polymer chains.
Vergleich Mit ähnlichen Verbindungen
Neodymium(3+) Methacrylate: Similar in structure but with methacrylate ligands instead of acrylate.
Neodymium(3+) Carboxylates: Includes compounds like neodymium acetate and neodymium propionate.
Comparison: Neodymium(3+) acrylate is unique due to its specific coordination with acrylate ligands, which imparts distinct properties such as enhanced catalytic activity in polymerization reactions. Compared to neodymium(3+) methacrylate, it may offer different reactivity and stability profiles, making it suitable for specific applications in materials science and industrial processes.
Eigenschaften
CAS-Nummer |
36451-03-3 |
|---|---|
Molekularformel |
C9H9NdO6 |
Molekulargewicht |
357.41 g/mol |
IUPAC-Name |
neodymium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Nd/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
MHJIJZIBANOIDE-UHFFFAOYSA-K |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


